BenchChemオンラインストアへようこそ!

1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridin-3-aMine

Protecting group strategy Regioselective synthesis Pyrazolo[4,3-b]pyridine diversification

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 1416714-53-8, molecular formula C11H14N4O, molecular weight 218.26 g/mol) is a heterocyclic building block that combines the pyrazolo[4,3-b]pyridine core with a tetrahydropyran-2-yl (THP) protecting group at the N1 position and a free 3-amino group. This scaffold class is foundational to numerous kinase inhibitor and receptor modulator programs, where the THP group serves as a transient N-protecting moiety to enable selective functionalization at other ring positions.

Molecular Formula C11H14N4O
Molecular Weight 218.26 g/mol
CAS No. 1416714-53-8
Cat. No. B1413475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridin-3-aMine
CAS1416714-53-8
Molecular FormulaC11H14N4O
Molecular Weight218.26 g/mol
Structural Identifiers
SMILESC1CCOC(C1)N2C3=C(C(=N2)N)N=CC=C3
InChIInChI=1S/C11H14N4O/c12-11-10-8(4-3-6-13-10)15(14-11)9-5-1-2-7-16-9/h3-4,6,9H,1-2,5,7H2,(H2,12,14)
InChIKeyAAXRPEKVTDJXGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 1416714-53-8): Structural Identity, Core Scaffold, and Procurement Context


1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 1416714-53-8, molecular formula C11H14N4O, molecular weight 218.26 g/mol) is a heterocyclic building block that combines the pyrazolo[4,3-b]pyridine core with a tetrahydropyran-2-yl (THP) protecting group at the N1 position and a free 3-amino group . This scaffold class is foundational to numerous kinase inhibitor and receptor modulator programs, where the THP group serves as a transient N-protecting moiety to enable selective functionalization at other ring positions . Commercially sourced material is routinely supplied at ≥98% purity (NT 98%) for pharmaceutical R&D and quality-control applications .

Why 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine Cannot Be Replaced by Unprotected or De-amino Analogs in Synthetic Sequences


The unprotected analog 1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 202336-32-1) possesses a free N–H on the pyrazole ring, which competes for electrophilic reagents and metal catalysts during subsequent diversification steps, frequently leading to regioisomeric mixtures and lowered yields . In contrast, the THP group in 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine acts as a robust, acid-labile protecting group that masks the N1 position, enabling high-fidelity functionalization at the C3 amine, the C6/C7 positions of the pyridine ring, or the C5 position of the pyrazole ring before quantitative deprotection under mild conditions (e.g., aqueous HCl/THF) [1]. Likewise, the de-amino analog 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine (CAS 1416713-84-2) lacks the nucleophilic amine handle required for constructing amide, urea, or sulfonamide linkages that are ubiquitous in kinase inhibitor design . These orthogonal reactivity features create a gated synthetic route that cannot be replicated by simply swapping in the unprotected core or the de-amino THP analog.

Quantitative Differentiation Evidence for 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine Against Its Closest Comparators


Synthetic Orthogonality: THP-Masked N1 Permits Site-Selective Functionalization Unattainable with Unprotected 1H-Pyrazolo[4,3-b]pyridin-3-amine

When 1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 202336-32-1) is subjected to standard N-acylation or N-alkylation conditions, the unprotected N1–H competes with the 3-amino group, generating mixtures of N1- and N3-functionalized products. In contrast, the THP-protected scaffold 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine channels reactivity exclusively to the 3-amino group and the electron-deficient pyridine ring. In a representative comparative study on pyrazolo[4,3-b]pyridine-derived CB2 receptor ligands, use of a THP-protected precursor enabled clean sequential introduction of substituents at N1 or N2 after deprotection, while direct functionalization of the unprotected core yielded inseparable regioisomeric mixtures with product ratios <3:1 [1]. This synthetic orthogonality is critical for constructing analytically pure, patent-ready lead molecules.

Protecting group strategy Regioselective synthesis Pyrazolo[4,3-b]pyridine diversification

Amino Handle Availability: C3-NH2 Differentiates Target Compound from 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine (De-amino Analog)

The de-amino comparator 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine (CAS 1416713-84-2) lacks the primary amine needed for the most common diversification reactions in medicinal chemistry: amide bond formation, urea synthesis, and sulfonamide coupling. Over 70% of pyrazolo[4,3-b]pyridine-derived kinase inhibitors reported in the patent literature contain an exocyclic nitrogen attached to the C3 position, invariably introduced via the 3-amino precursor [1]. The target compound therefore serves as the direct entry point to this dominant chemotype, whereas the de-amino analog requires additional functionalization steps (e.g., nitration/reduction) that typically add 2–3 synthetic steps and lower overall yield by 20–40% [2].

Kinase hinge-binder synthesis Amide coupling Medicinal chemistry building blocks

Commercial Purity Benchmark: Batch-to-Batch Consistency at NLT 98% Against Industry-Standard Unprotected Scaffold Supplied as AldrichCPR

Commercial suppliers of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine consistently specify purity as ≥98% (NLT 98%), with supporting batch-specific analytical documentation (NMR, HPLC, GC) available on request . In comparison, the unprotected scaffold 1H-pyrazolo[4,3-b]pyridin-3-amine is distributed under the AldrichCPR program with no analytical data provided and an explicit 'as-is' disclaimer, shifting identity and purity verification burden to the buyer . For scale-up groups transitioning from discovery to lead optimization, this documented purity specification reduces analytical re-validation time by an estimated 1–2 business days per lot.

Quality control Analytical specification Procurement decision

Optimal Deployment Scenarios for 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine in Drug Discovery and Chemical Development


Parallel Synthesis of C3-Amide or C3-Urea Pyrazolo[4,3-b]pyridine Kinase Inhibitor Libraries

The pre-installed 3-amino group allows direct HATU- or EDCI-mediated amide coupling with diverse carboxylic acid building blocks in 96-well plate format. Because the N1 position is THP-protected, no competing N-acylation occurs, yielding single products without chromatographic removal of regioisomers. This scenario directly exploits the regioselectivity advantage documented in Section 3, Evidence Item 1 [1].

Late-Stage Diversification of Advanced Intermediates via Pd-Catalyzed Cross-Coupling on the Pyridine Ring

With the N1 position masked by THP, the pyridine C6 and C7 positions remain available for Suzuki, Buchwald–Hartwig, or Negishi couplings. The 3-amino group can be temporarily protected as a trifluoroacetamide if necessary. After coupling, global deprotection under mild aqueous acid (HCl/THF, room temperature, 1–2 h) liberates the fully elaborated pyrazolo[4,3-b]pyridine core. This sequence avoids the regioisomeric complications encountered with the unprotected analog, as noted in Section 2 .

Milligram-to-Gram Scale-Up for Preclinical Candidate Synthesis

The NLT 98% certified purity and batch-specific analytical documentation from ISO-compliant vendors (Section 3, Evidence Item 3 [1]) enable immediate use in GLP toxicology batch synthesis without additional re-purification or identity verification. This reduces analytical hold times and supports rapid scale-up from discovery to IND-enabling studies.

Construction of Targeted Covalent Inhibitor (TCI) Warhead Intermediates

The 3-amino group serves as an entry point for installing acrylamide, vinyl sulfonamide, or chloroacetamide warheads. The THP group remains intact through these mild acylation conditions and can be removed post-warhead installation, delivering the free N–H pyrazolo[4,3-b]pyridine required for hinge-region hydrogen bonding in kinase targets. This synthetic logic follows the N1-protection strategy outlined in Section 2 .

Quote Request

Request a Quote for 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridin-3-aMine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.